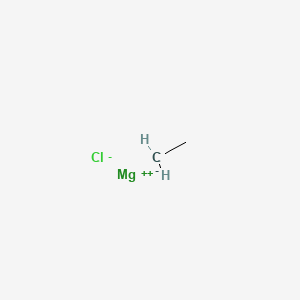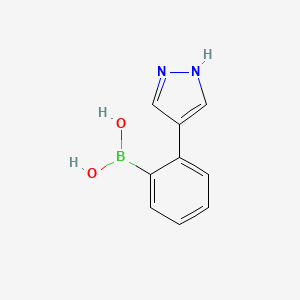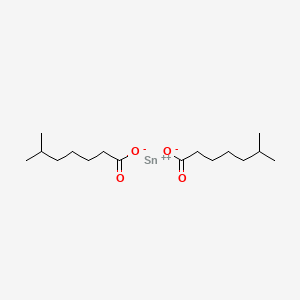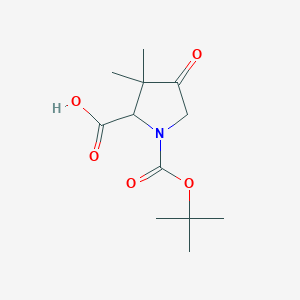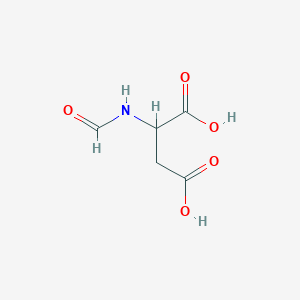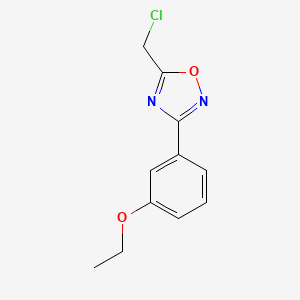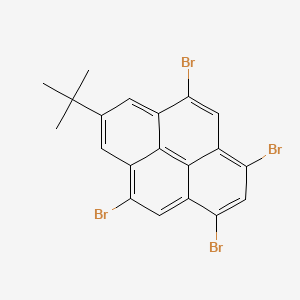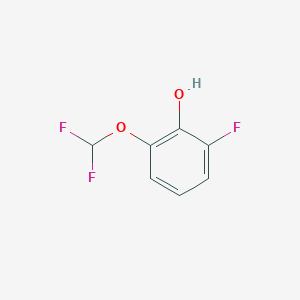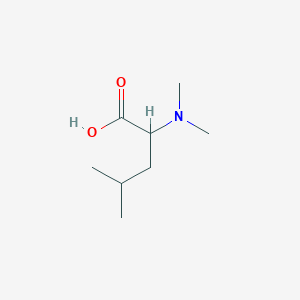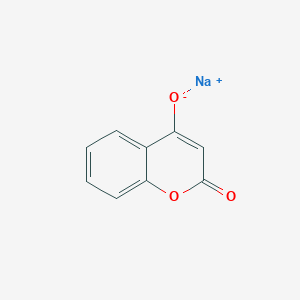
Sodium 4-hydroxycoumarin(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxycoumarin(1-) is a derivative of 4-hydroxycoumarin, a compound known for its diverse biological and pharmacological activities. 4-Hydroxycoumarin itself is a coumarin derivative with a hydroxyl group at the 4-position, making it a versatile scaffold in organic synthesis . Sodium 4-hydroxycoumarin(1-) is particularly significant due to its applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . For sodium 4-hydroxycoumarin(1-), the sodium salt is formed by neutralizing 4-hydroxycoumarin with sodium hydroxide.
Industrial Production Methods: Industrial production of 4-hydroxycoumarin derivatives often employs large-scale Pechmann condensation reactions. The process involves heating phenol and ethyl acetoacetate in the presence of a catalyst such as sulfuric acid or zinc chloride . The resulting 4-hydroxycoumarin is then neutralized with sodium hydroxide to produce sodium 4-hydroxycoumarin(1-).
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxycoumarin(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions occur at the 3-position of the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and acylating agents are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or acylated coumarins.
Scientific Research Applications
Sodium 4-hydroxycoumarin(1-) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has anticoagulant properties and is used in the development of anticoagulant drugs.
Industry: It is employed in the production of dyes, fluorescent probes, and other industrial chemicals.
Mechanism of Action
The primary mechanism of action of sodium 4-hydroxycoumarin(1-) involves the inhibition of vitamin K epoxide reductase. This enzyme is crucial for recycling vitamin K, which is necessary for the activation of clotting factors in the blood . By inhibiting this enzyme, sodium 4-hydroxycoumarin(1-) prevents the formation of active clotting factors, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
Warfarin: A well-known anticoagulant with a similar mechanism of action.
Dicoumarol: Another anticoagulant that inhibits vitamin K epoxide reductase.
4-Hydroxythiocoumarin: A sulfur-containing analog with similar biological activities.
Uniqueness: Sodium 4-hydroxycoumarin(1-) is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to other 4-hydroxycoumarin derivatives .
Properties
Molecular Formula |
C9H5NaO3 |
|---|---|
Molecular Weight |
184.12 g/mol |
IUPAC Name |
sodium;2-oxochromen-4-olate |
InChI |
InChI=1S/C9H6O3.Na/c10-7-5-9(11)12-8-4-2-1-3-6(7)8;/h1-5,10H;/q;+1/p-1 |
InChI Key |
GTWZPZVOBHIHTR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


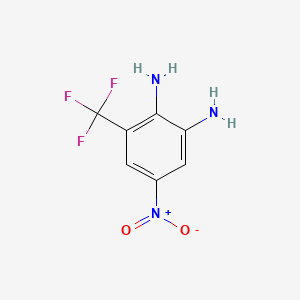
![2,5-Bis(2-ethylhexyl)-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12505245.png)
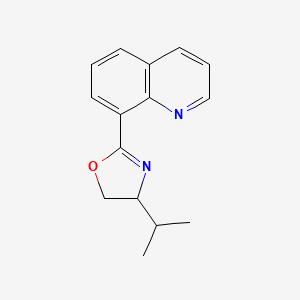
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)
